1-(5-Chloro-6-methoxypyridin-3-YL)ethanone
Description
1-(5-Chloro-6-methoxypyridin-3-yl)ethanone is a pyridine-derived ketone featuring a chloro substituent at the 5-position and a methoxy group at the 6-position of the pyridine ring. Pyridine-based ethanones are critical intermediates in medicinal chemistry and materials science, often serving as precursors for bioactive molecules or ligands in coordination chemistry . The chloro and methoxy substituents likely influence its electronic properties, solubility, and reactivity, making it a candidate for further functionalization via coupling or condensation reactions .
Properties
IUPAC Name |
1-(5-chloro-6-methoxypyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)6-3-7(9)8(12-2)10-4-6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYFRRQXGDJYDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(N=C1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196152-96-1 | |
| Record name | 1-(5-chloro-6-methoxypyridin-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-(5-Chloro-6-methoxypyridin-3-YL)ethanone, a pyridine derivative, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1196152-96-1
- Molecular Formula : C9H10ClNO2
- Molecular Weight : 187.64 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound is believed to modulate various signaling pathways through enzyme inhibition and receptor binding.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular proliferation and survival.
- Receptor Interaction : It can bind to specific receptors, altering their activity and leading to downstream biological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Properties
Studies have shown that the compound possesses anticancer properties, particularly against various cancer cell lines. The growth inhibition rates are significant, with varying effects depending on the concentration used.
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| TC32 | 2.6 | Notable growth inhibition observed |
| PANC1 | >10 | Less selective activity |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent.
Study 1: Anticancer Activity Assessment
In a study published in Nature Scientific Reports, the compound was tested against EWS-FLI1 positive cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 2.6 μM, indicating strong anticancer activity .
Study 2: Enzyme Interaction Analysis
Research conducted by MDPI highlighted the compound's ability to inhibit specific enzymes related to cancer metabolism. The structure-activity relationship (SAR) studies revealed that modifications to the methoxy group significantly impacted biological activity .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Effects : Chloro and bromo substituents enhance electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution (e.g., Suzuki couplings) .
- Steric and Solubility Considerations : Methoxy groups increase solubility in polar solvents but may hinder sterically demanding reactions compared to smaller halogens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
